2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Overview
Description
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12HBr9O and its molecular weight is 880.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Toxicology and Health Impact : Neonatal exposure to higher brominated diphenyl ethers, including nonabromodiphenyl ether, has been shown to impair spontaneous behavior, learning, and memory functions in adult mice (Viberg et al., 2006).
Analytical Chemistry : Nonabromodiphenyl ethers like BDE-206, BDE-207, and BDE-208 can be utilized as authentic standards for analytical, toxicological, stability studies, and physical-chemical properties (Christiansson et al., 2006).
Material Science : 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether is a valuable precursor for symmetrical bisphenolic Mannich derivatives and thermally stable plastics (Imoto et al., 2010).
Environmental Impact and Degradation : The anaerobic degradation of decabromodiphenyl ether leads to the formation of octa- and nonabromodiphenyl ether congeners, which may affect its environmental safety (Gerecke et al., 2005).
Occupational Exposure : Workers in industries using polybrominated diphenyl ethers, including nonabromodiphenyl ether, as flame retardants, such as electronics-dismantling plants, are exposed to these chemicals (Sjödin et al., 1999).
Mechanism of Action
Mode of Action
It is known to be a type of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants .
Biochemical Pathways
As a PBDE, it may have potential impacts on various biological processes, but specific pathways and downstream effects need further investigation .
Result of Action
As a PBDE, it may have potential toxic effects, but specific impacts at the molecular and cellular level need further investigation .
Biochemical Analysis
Cellular Effects
Some studies suggest that PBDEs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether is not well-defined. It is known that PBDEs can bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pbdes are known to be persistent in the environment, suggesting they may also be stable over time in laboratory settings .
Dosage Effects in Animal Models
Some studies suggest that PBDEs can have neurobehavioral effects at certain doses .
Metabolic Pathways
The metabolic pathways involving 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether are not well-characterized. It is known that PBDEs can be metabolized in the body, potentially interacting with various enzymes and cofactors .
Transport and Distribution
Pbdes are lipophilic and can accumulate in fatty tissues .
Subcellular Localization
Due to their lipophilic nature, PBDEs may localize to lipid-rich areas of the cell .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVDIAVLGLVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451985 | |
Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437701-79-6 | |
Record name | 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,4',5,6,6'-NONABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872OKM983V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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